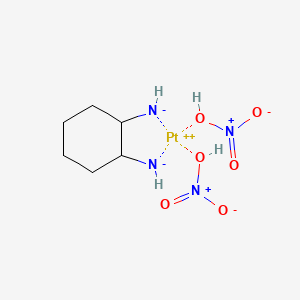

1,2-Diaminocyclohexane platinum(II) nitrate

CAS No.: 66900-68-3

Cat. No.: VC8456085

Molecular Formula: C6H14N4O6Pt

Molecular Weight: 433.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66900-68-3 |

|---|---|

| Molecular Formula | C6H14N4O6Pt |

| Molecular Weight | 433.28 g/mol |

| IUPAC Name | (2-azanidylcyclohexyl)azanide;nitric acid;platinum(2+) |

| Standard InChI | InChI=1S/C6H12N2.2HNO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-8H,1-4H2;2*(H,2,3,4);/q-2;;;+2 |

| Standard InChI Key | WAVAOJNSVGZPMR-UHFFFAOYSA-N |

| SMILES | C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2] |

| Canonical SMILES | C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2] |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The platinum(II) center in 1,2-diaminocyclohexane platinum(II) nitrate adopts a square-planar geometry, coordinated by two nitrogen atoms from the DACH ligand and two acetonitrile molecules in the cis configuration . The nitrate anions serve as counterions, balancing the +2 charge on the platinum complex. Crystallographic studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 12.638(3) Å, b = 12.153(2) Å, c = 11.881(3) Å, and β = 95.145(4)° . Hydrogen bonding between the ammonium groups of DACH and nitrate oxygen atoms stabilizes the supramolecular structure, forming extended chains along the crystallographic axis .

Table 1: Crystallographic Data for 1,2-Diaminocyclohexane Platinum(II) Nitrate

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell volume | 1817.5 ų |

| Z (formula units) | 4 |

| Density (calculated) | 2.102 g/cm³ |

| Refinement method | Full-matrix least-squares |

| R-factor | 0.027 |

| Source: |

Synthesis and Purification

The synthesis involves a ligand exchange reaction starting from cis-[Pt(DACH)Cl₂]. Treatment with silver nitrate (AgNO₃) in aqueous medium replaces chloride ligands with nitrate, yielding cis-[Pt(DACH)(NO₃)₂] . Subsequent recrystallization from acetonitrile produces the monohydrate form, cis-Pt(CH₃CN)₂(DACH)₂·H₂O, with acetonitrile acting as a coordinating solvent . Critical steps include:

-

Chloride Removal: AgNO₃ precipitates AgCl, ensuring complete ligand exchange.

-

Solvent Selection: Acetonitrile facilitates crystallization while preventing nitrate displacement.

-

Hydration Control: Residual water in acetonitrile yields the monohydrate, confirmed by thermogravimetric analysis .

Biological Activity and Mechanisms

| Compound | Ligand | Solubility (H₂O) | IC₅₀ (μM)* |

|---|---|---|---|

| Cisplatin | NH₃ | High | 0.5–2.0 |

| Oxaliplatin | DACH | Moderate | 0.1–1.5 |

| 1,2-DACH Pt(NO₃)₂ | DACH, NO₃⁻ | Low | N/A |

| *IC₅₀: Half-maximal inhibitory concentration; Data from |

Resistance Profile

The DACH ligand may reduce susceptibility to nucleotide excision repair (NER) mechanisms, a common resistance pathway for cisplatin. In vitro studies on analogous complexes show retained activity in cisplatin-resistant cell lines, attributed to the bulkier DACH ligand hindering DNA repair enzyme access .

Physicochemical Properties

Solubility and Stability

1,2-Diaminocyclohexane platinum(II) nitrate exhibits limited aqueous solubility, necessitating organic solvents like acetonitrile for handling . The nitrate ligands provide moderate stability in acidic conditions, but prolonged exposure to light or reducing agents may induce platinum reduction to metallic states.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1380 cm⁻¹ and 825 cm⁻¹ confirm the presence of nitrate ions .

-

NMR: ¹H NMR in D₂O reveals resonances for cyclohexane protons (δ 1.2–2.4 ppm) and acetonitrile (δ 1.95 ppm) .

Industrial and Research Applications

Materials Science

The hydrogen-bonded network in its crystal structure inspires designs for metal-organic frameworks (MOFs) with applications in gas storage and catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume